2-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
This compound features a hybrid heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole fused with a thiophene moiety, linked via an ethyl spacer to a 2-fluorobenzenesulfonamide group.
Properties
IUPAC Name |
2-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S3/c17-12-4-1-2-6-14(12)26(22,23)18-8-7-11-10-25-16-19-15(20-21(11)16)13-5-3-9-24-13/h1-6,9-10,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFTVMBPFUKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could impact the bioavailability of the compound.
Biological Activity
The compound 2-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 393.50 g/mol. The presence of the fluoro group and the benzenesulfonamide moiety contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit a range of biological activities:
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, compounds similar to our target molecule have demonstrated efficacy against Xanthomonas oryzae pv. oryzae with promising EC50 values .
- Anticancer Properties : Studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. Specifically, certain derivatives have shown cytotoxic effects on cancer cell lines such as MCF7 and HCT116 without affecting normal cells .
- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. Research on related compounds indicates that they can inhibit pro-inflammatory markers and enzymes like COX-2 in vitro .
The mechanisms by which 2-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase and COX-2, leading to reduced inflammation and improved outcomes in models of neurodegeneration and pain .
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways involved in cancer progression by modulating gene expression related to apoptosis and cell cycle regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Fluorine Substitution : The introduction of fluorine at specific positions has been correlated with enhanced potency against certain cancer cell lines and improved pharmacokinetic properties.
- Sulfonamide Moiety : The benzenesulfonamide component is essential for maintaining solubility and bioavailability while also contributing to the overall biological activity.
Case Studies
Recent studies have provided insights into the effectiveness of similar compounds:
- A study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives found that modifications in the thiophene ring significantly enhanced antibacterial activity against Xanthomonas oryzae, with some compounds showing an EC50 value significantly lower than commercially available antibiotics .
- In another investigation focused on anticancer activity, derivatives containing a similar scaffold demonstrated selective cytotoxicity against leukemia cell lines while sparing normal cells, suggesting a promising therapeutic window for further development .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent due to its ability to inhibit specific biological targets. The thiazole and triazole rings are known for their pharmacological activities, which include:
- Anticancer Activity: Research indicates that derivatives of thiazole and triazole exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation .
- Antimicrobial Effects: Compounds with similar structures have shown antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
The compound's ability to interact with enzymes makes it a valuable tool in biochemical research. For instance:
- Phosphoinositide 3-Kinase (PI3K) Inhibition: The compound has demonstrated potent inhibitory effects on PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ), which are crucial in cancer signaling pathways. This inhibition can disrupt cellular processes that lead to tumor growth .
Anti-inflammatory Properties
Research has indicated that thiazole derivatives possess anti-inflammatory activities. The incorporation of the thiazolo-triazole framework into drug design could enhance the efficacy of anti-inflammatory agents .
Case Study 1: Anticancer Activity
In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, IC50 values were reported in the low micromolar range, indicating strong potency compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs based on the thiazolo-triazole scaffold were synthesized to investigate their biological activities. Modifications such as fluorine substitution were found to enhance potency against specific kinases. This study highlighted the importance of functional groups in determining biological efficacy .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and thiazole rings are susceptible to oxidation under controlled conditions. For example:
-
Thiophene ring oxidation with potassium permanganate (KMnO₄) in acidic media can yield sulfoxide or sulfone derivatives, depending on reaction time and temperature .
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Thiazole ring oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) may generate N-oxides, altering electronic properties .
Table 1: Oxidation Reaction Conditions and Outcomes
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Thiophene ring | Thiophene sulfone | 60°C, 4–6 h |
| H₂O₂ (30%) | Thiazole N-atom | Thiazole N-oxide | RT, 12 h |
| mCPBA | Triazole ring | Triazole N-oxide | Dichloromethane, 0°C, 2 h |
Reduction Reactions
The sulfonamide group and heteroaromatic rings can undergo reduction:
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Sulfonamide reduction with lithium aluminum hydride (LiAlH₄) converts the sulfonamide to a thioether, though this is rare due to steric hindrance.
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Heterocyclic ring hydrogenation using palladium catalysts (Pd/C) under H₂ selectively reduces thiophene to thiolane .
Table 2: Reduction Pathways
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Sulfonamide | Thioether derivative | <10% |
| Pd/C + H₂ | Thiophene ring | Thiolane-fused thiazole | 45–60% |
| NaBH₄ | Triazole C=N bonds | Partially reduced triazoline | 20–30% |
Substitution Reactions
Electrophilic and nucleophilic substitutions are prominent due to electron-rich heterocycles:
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Fluorine displacement : The 2-fluoro group on the benzene ring undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides .
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Thiophene electrophilic substitution : Bromination or nitration occurs at the α-position of the thiophene ring .
Table 3: Substitution Reaction Examples
| Reagent | Site | Product | Key Observation |
|---|---|---|---|
| NH₃ (aq.) | 2-Fluoro benzene | 2-Amino benzene sulfonamide | Requires Cu(I) catalyst |
| Br₂ (FeBr₃ catalyst) | Thiophene ring | 5-Bromo-thiophene derivative | Regioselective at α-position |
| NaOCH₃ | Sulfonamide S=O | Methyl sulfonate ester | Low yield due to steric bulk |
Cross-Coupling Reactions
The thiazole and triazole rings enable catalytic coupling:
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Suzuki-Miyaura coupling : The brominated thiophene intermediate reacts with aryl boronic acids to form biaryl structures .
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Click chemistry : The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
Acid/Base-Mediated Reactions
The sulfonamide group acts as a weak acid (pKa ~10–12), enabling deprotonation with strong bases (e.g., NaOH) to form water-soluble salts. Conversely, protonation with HCl regenerates the neutral species .
Key Mechanistic Insights
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Steric effects : Bulkiness around the thiazolo-triazole core limits accessibility for reagents, necessitating polar solvents (DMF, DMSO) for efficient reactions.
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Electronic effects : Electron-withdrawing fluorine and sulfonamide groups direct electrophiles to electron-rich thiophene and triazole sites .
Comparison with Similar Compounds
Structural Analogues from Triazole-Sulfonamide Derivatives ()
Compounds 7–9 in share a 1,2,4-triazole core substituted with sulfonylphenyl and fluorophenyl groups. Key differences from the target compound include:
- Core Heterocycle: The target compound uses a thiazolo-triazole fused system, whereas compounds 7–9 feature non-fused 1,2,4-triazoles.
- Substituents : Compounds 7–9 lack the thiophene moiety but include 2,4-difluorophenyl groups, which may alter electronic effects compared to the single fluorine in the target compound.
- Tautomerism : Like 7–9 , the target compound may exhibit tautomerism (thione-thiol equilibrium), but the fused thiazolo-triazole system could stabilize one tautomeric form preferentially .
Table 1: Structural and Spectral Comparison
Comparison with Sulfonylurea Herbicides ()
Sulfonylurea herbicides like triflusulfuron methyl and metsulfuron methyl () share a sulfonamide bridge but differ significantly:
Table 2: Functional Group and Application Comparison
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound, particularly for achieving high yields and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thioamide precursors under reflux with catalysts like ammonium persulfate .
- Functionalization : Introduce the thiophen-2-yl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
- Sulfonamide Formation : React the intermediate with 2-fluorobenzenesulfonyl chloride in anhydrous DCM, using triethylamine as a base to neutralize HCl byproducts. Monitor pH to avoid side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final compound. Typical yields range from 45–65% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify protons on the thiophene (δ 6.8–7.4 ppm) and sulfonamide (δ 3.2–3.5 ppm for CH₂ groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected m/z: 487.12) .
- X-Ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and triazole groups) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include positive controls like doxorubicin .
- Enzyme Inhibition : Test against COX-2 or kinases (e.g., EGFR) via fluorescence-based assays to identify target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
Methodological Answer:
- Core Modifications : Replace the thiophene with furan or pyridine rings to assess electronic effects on antimicrobial potency .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene sulfonamide to enhance metabolic stability .
- Pharmacokinetic Profiling : Compare logP (via shake-flask method) and plasma protein binding (ultrafiltration) across analogs to optimize bioavailability .
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Prioritize compounds with H-bonds to Arg120 and hydrophobic contacts with Tyr355 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .
- QSAR Modeling : Develop models using descriptors like polar surface area and H-bond donors to predict IC₅₀ values against EGFR .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC; sulfonamide hydrolysis is a common pathway .
- Metabolic Stability : Use liver microsomes (human/rat) to calculate half-life (t₁/₂). CYP3A4 is often implicated in triazole ring oxidation .
- Light/Temperature Sensitivity : Store lyophilized samples at -80°C with desiccants to prevent thiophene ring photodegradation .
Q. What mechanistic studies are critical to understanding its mode of action in anticancer applications?
Methodological Answer:
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays in treated cancer cells .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S or G2/M arrest .
- Transcriptomic Profiling : Conduct RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer:
- Exotherm Management : Use jacketed reactors with slow reagent addition during thiazole cyclization to control temperature spikes .
- Catalyst Recycling : Optimize Pd recovery via activated carbon filtration to reduce costs in coupling steps .
- Solvent Selection : Replace DCM with 2-MeTHF (biodegradable) for sulfonamide formation to improve sustainability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
